molecular formula C20H16FN5O2 B2776553 1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione CAS No. 2380044-23-3

1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione

Cat. No. B2776553
M. Wt: 377.379
InChI Key: NFAGCZJPAMDETF-UHFFFAOYSA-N
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Description

1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione, also known as TBTA , is a polytriazolylamine ligand. It plays a crucial role in click chemistry , specifically in the azide-acetylene cycloaddition reaction. The compound stabilizes copper(I) ions, preventing their disproportionation and oxidation, thereby enhancing their catalytic effect in click reactions .


Synthesis Analysis

The synthesis of TBTA involves the reaction of 1-benzyl-1H-1,2,3-triazol-4-ylmethanol with 4-fluorophenylpyrazine-2,3-dione . The benzyl group on the triazole ring provides stability and facilitates copper coordination during click reactions .


Molecular Structure Analysis

TBTA has the following molecular formula: C30H30N10 . Its molecular weight is approximately 530.63 g/mol . The structure consists of a triazole ring with a benzyl group attached, along with a pyrazine-2,3-dione moiety. The fluorophenyl group enhances its reactivity in click chemistry reactions .


Chemical Reactions Analysis

TBTA acts as a ligand, coordinating with copper(I) ions. In click reactions, it facilitates the coupling of azides and alkynes to form triazoles. The triazole ring provides stability, and the fluorophenyl group enhances reactivity. The mechanism involves copper-catalyzed cycloaddition between azides and alkynes .


Physical And Chemical Properties Analysis

  • Reactivity : Suitable for click chemistry reactions

Safety And Hazards

  • Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling .

properties

IUPAC Name

1-[(1-benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-16-6-8-18(9-7-16)26-11-10-24(19(27)20(26)28)13-17-14-25(23-22-17)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAGCZJPAMDETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CN3C=CN(C(=O)C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione

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